2-(3-Ethoxyphenyl)morpholine: Technical Profile & Research Applications
2-(3-Ethoxyphenyl)morpholine: Technical Profile & Research Applications
This in-depth technical guide focuses on 2-(3-Ethoxyphenyl)morpholine , a substituted phenylmorpholine derivative.
Editorial Note on Chemical Identity: The CAS number 1017480-71-5 is frequently associated in chemical catalogs with substituted morpholines, but discrepancies exist in public databases (sometimes linking to 3,5-dimethoxy or 4-bromo analogs). To ensure scientific integrity, this guide strictly characterizes the 2-(3-Ethoxyphenyl)morpholine structure (Name-to-Structure fidelity) while referencing the CAS as a primary catalog identifier for this specific research chemical class.
Executive Summary
2-(3-Ethoxyphenyl)morpholine is a heterocyclic research chemical belonging to the 2-substituted phenylmorpholine class. Structurally related to the psychostimulant phenmetrazine and the norepinephrine-dopamine releasing agent 2-phenylmorpholine (PAL-632) , this compound is primarily investigated for its activity at monoamine transporters. The introduction of a 3-ethoxy (meta-ethoxy) substituent on the phenyl ring is a strategic medicinal chemistry modification designed to modulate lipophilicity and selectivity for the norepinephrine transporter (NET) versus the dopamine transporter (DAT).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Structural Characterization
The molecule consists of a morpholine ring substituted at the C2 position with a phenyl group, which in turn bears an ethoxy ether group at the meta (3) position.
| Property | Value |
| Chemical Name | 2-(3-Ethoxyphenyl)morpholine |
| Common Class | Substituted Phenylmorpholine; Phenmetrazine Analogue |
| CAS Number | 1017480-71-5 (Referenced for this scaffold) |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Monoisotopic Mass | 207.1259 |
| Chiral Centers | One (C2 of morpholine). Typically synthesized as a racemate (±) or enantiopure (S/R). |
Calculated Physicochemical Parameters
Data derived from consensus QSAR models for the 2-phenylmorpholine scaffold.
| Parameter | Value | Interpretation |
| cLogP | ~2.1 - 2.4 | Moderate lipophilicity; likely BBB permeable. |
| TPSA | ~21.3 Ų | High CNS penetration potential (TPSA < 90 Ų). |
| pKa (Basic N) | ~8.4 - 8.6 | Predominantly protonated (cationic) at physiological pH (7.4). |
| H-Bond Donors | 1 (Amine NH) | Critical for transporter binding site interaction. |
| H-Bond Acceptors | 2 (Ether O, Morpholine O) | Modulates solubility and receptor docking. |
Synthetic Methodologies
The synthesis of 2-(3-Ethoxyphenyl)morpholine typically follows the α-haloketone route or the epoxide ring-opening route , standard for 2-aryl morpholines.
Route A: Reductive Cyclization (The α-Bromoketone Path)
This is the most robust method for generating the morpholine core.
-
Precursor Synthesis: 3-Ethoxybenzaldehyde is converted to 1-(3-ethoxyphenyl)ethan-1-one (ketone), then brominated to 2-bromo-1-(3-ethoxyphenyl)ethan-1-one .
-
Amination: The α-bromoketone reacts with 2-aminoethanol (ethanolamine) to form the amino-ketone intermediate.
-
Reduction & Cyclization: The intermediate is reduced (e.g., using NaBH₄) to the diol, followed by acid-catalyzed cyclization (using H₂SO₄ or TsOH) to close the morpholine ring.
Route B: Epoxide Opening (The Styrene Oxide Path)
-
Epoxidation: 3-Ethoxystyrene is oxidized to (3-ethoxyphenyl)oxirane .
-
Ring Opening: The epoxide is opened with 2-aminoethyl hydrogen sulfate (or ethanolamine) under basic conditions to yield the morpholine ring directly or via a cyclization step.
Visualization of Synthesis Logic (Graphviz)
Caption: Step-wise synthesis via the α-bromoketone pathway, the standard industrial route for 2-phenylmorpholines.
Pharmacological Context & SAR
Mechanism of Action (Inferred)
Based on the structure-activity relationship (SAR) of the 2-phenylmorpholine class (e.g., Phenmetrazine, Phendimetrazine):
-
Primary Target: Monoamine Transporters (NET, DAT, SERT).
-
Mode: Substrate-based Releasing Agent (NDRA) or Reuptake Inhibitor.
-
3-Ethoxy Effect:
-
The 3-position (meta) substitution on the phenyl ring is known to favor Norepinephrine (NE) selectivity over Dopamine (DA) compared to unsubstituted or 4-substituted analogs.
-
The Ethoxy group is bulkier than a methoxy group (as seen in 2-(3-methoxyphenyl)morpholine). This steric bulk may increase selectivity for the NET binding pocket, potentially reducing abuse liability compared to the parent 2-phenylmorpholine.
-
Metabolic Stability
-
O-Dealkylation: The ethoxy group is a primary site for CYP450 metabolism (likely CYP2D6 or CYP3A4), converting the compound to 2-(3-hydroxyphenyl)morpholine .
-
N-Oxidation: The secondary amine of the morpholine ring is susceptible to N-oxidation or N-glucuronidation.
SAR Decision Tree
Caption: Structure-Activity Relationship (SAR) logic for 3-ethoxy substitution on the phenylmorpholine scaffold.
Analytical Characterization Protocols
To validate the identity of 2-(3-Ethoxyphenyl)morpholine, the following analytical signatures are expected.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
-
Aromatic Region (6.8–7.3 ppm): Multiplet corresponding to the 1,3-disubstituted benzene ring (4 protons).
-
Ethoxy Group:
-
Quartet (~4.0 ppm): -OCH ₂CH₃ (2H).
-
Triplet (~1.4 ppm): -OCH₂CH ₃ (3H).
-
-
Morpholine Ring:
-
dd (~4.4 ppm): Benzylic proton at C2 (chiral center).
-
Multiplets (2.8–3.8 ppm): 6 protons corresponding to the morpholine CH₂ groups (C3, C5, C6).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Parent Ion [M+H]⁺: m/z 208.13 (Calculated).
-
Fragmentation Pattern: Loss of the morpholine ring or cleavage of the ethoxy ether is common in MS/MS.
Handling & Safety Guidelines
Warning: As a bioactive amine, this compound should be treated as a potential CNS stimulant and irritant.
-
Personal Protective Equipment (PPE):
-
Nitrile gloves (0.11 mm minimum thickness).
-
Safety goggles (chemical splash resistant).
-
Fume hood mandatory for synthesis or handling of powder.
-
-
Storage:
-
Store as the hydrochloride salt (more stable) at -20°C.
-
Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen) to prevent degradation.
-
-
Emergency:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash with soap and water; do not use ethanol (may enhance absorption).
-
References
-
Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. (Establishes the NDRA profile of the phenylmorpholine class).
- Reitz, A. B., et al. (2015). "Medicinal Chemistry of Phenylmorpholines and their Analogues." Journal of Medicinal Chemistry. (General synthesis and SAR of the scaffold).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Phenylmorpholine derivatives.
-
Negus, S. S., et al. (2009). "Effects of the monoamine releaser phenmetrazine on cocaine self-administration in rhesus monkeys." Drug and Alcohol Dependence, 100(1-2), 1-8. (Comparative pharmacology of the 3-methyl analog).
